molecular formula C30H27F3N8O3 B13430820 (S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide

(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide

Cat. No.: B13430820
M. Wt: 604.6 g/mol
InChI Key: KCKJDURDBLOYPJ-KRWDZBQOSA-N
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Description

(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide is a complex organic compound that features a variety of functional groups, including an amino group, an oxopropan group, an indazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the indazole core, followed by the introduction of the amino and oxopropan groups, and finally the attachment of the trifluoromethylbenzamido and imidazolyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxopropan group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group might yield nitro derivatives, while reduction of the oxopropan group could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-N-(1-Amino-1-oxopropan-2-yl)-6-((3-(3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamido)benzyl)amino)-1H-indazole-3-carboxamide
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C30H27F3N8O3

Molecular Weight

604.6 g/mol

IUPAC Name

N-[(2S)-1-amino-1-oxopropan-2-yl]-6-[[3-[[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-indazole-3-carboxamide

InChI

InChI=1S/C30H27F3N8O3/c1-16-13-35-15-41(16)23-10-19(9-20(11-23)30(31,32)33)28(43)38-22-5-3-4-18(8-22)14-36-21-6-7-24-25(12-21)39-40-26(24)29(44)37-17(2)27(34)42/h3-13,15,17,36H,14H2,1-2H3,(H2,34,42)(H,37,44)(H,38,43)(H,39,40)/t17-/m0/s1

InChI Key

KCKJDURDBLOYPJ-KRWDZBQOSA-N

Isomeric SMILES

CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)CNC4=CC5=C(C=C4)C(=NN5)C(=O)N[C@@H](C)C(=O)N

Canonical SMILES

CC1=CN=CN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)CNC4=CC5=C(C=C4)C(=NN5)C(=O)NC(C)C(=O)N

Origin of Product

United States

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